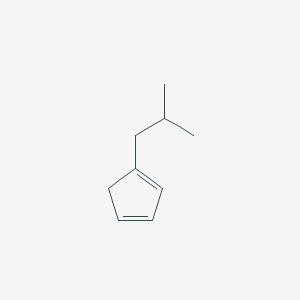![molecular formula C17H25O5P B12573174 Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate CAS No. 292054-04-7](/img/structure/B12573174.png)
Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with two allyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The allyloxy groups may also participate in interactions with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl phenylphosphonate: Lacks the allyloxy groups, making it less reactive in certain chemical reactions.
Diethyl benzylphosphonate: Similar structure but without the allyloxy groups, leading to different reactivity and applications.
Diethyl (3,5-dimethoxyphenyl)methylphosphonate: Contains methoxy groups instead of allyloxy groups, resulting in different chemical properties.
Uniqueness
Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate is unique due to the presence of allyloxy groups, which enhance its reactivity and potential applications in various fields. The combination of the phosphonate group and allyloxy groups provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
292054-04-7 |
|---|---|
Molecular Formula |
C17H25O5P |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3,5-bis(prop-2-enoxy)benzene |
InChI |
InChI=1S/C17H25O5P/c1-5-9-19-16-11-15(12-17(13-16)20-10-6-2)14-23(18,21-7-3)22-8-4/h5-6,11-13H,1-2,7-10,14H2,3-4H3 |
InChI Key |
WTLYKELFHUQCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)OCC=C)OCC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
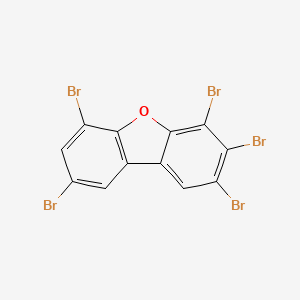
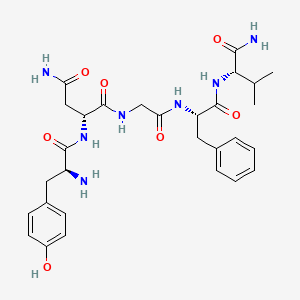
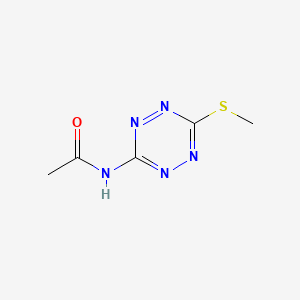
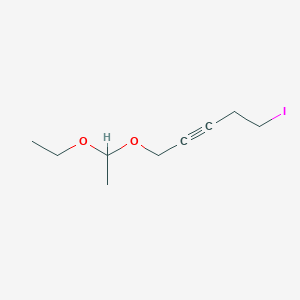
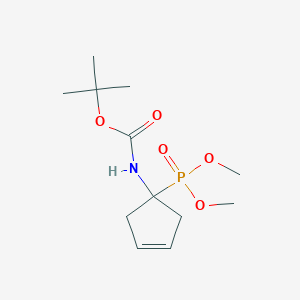
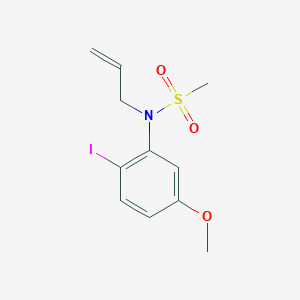
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
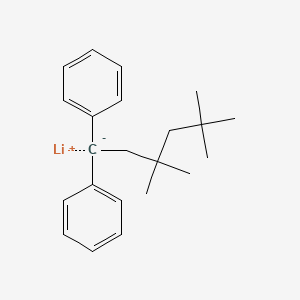
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
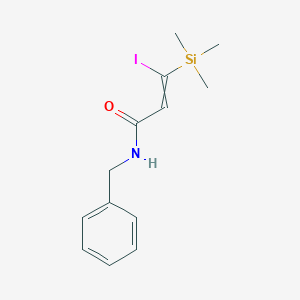
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)
